molecular formula C14H17N3O4S B2540993 4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-18-0

4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2540993
CAS No.: 1021219-18-0
M. Wt: 323.37
InChI Key: ODJUUCXGDGXGQP-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound, with its unique structure, holds potential for various scientific research applications.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study enzyme functions or metabolic pathways.

    Medicine: Potential therapeutic applications as an enzyme inhibitor or antimicrobial agent.

    Industry: Use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 4-methoxy-3-methylbenzenesulfonyl chloride and 2-(6-oxopyridazin-1(6H)-yl)ethylamine. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor functions through competitive or non-competitive binding.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-methylbenzenesulfonamide: A simpler analog with similar functional groups.

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Lacks the methoxy and methyl groups.

Uniqueness

4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-11-10-12(5-6-13(11)21-2)22(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJUUCXGDGXGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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